molecular formula C24H29N3O6S B2498413 N-(4-methoxybenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide CAS No. 898453-39-9

N-(4-methoxybenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide

Katalognummer: B2498413
CAS-Nummer: 898453-39-9
Molekulargewicht: 487.57
InChI-Schlüssel: OYWGIJGITPPKEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-methoxybenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide is a useful research compound. Its molecular formula is C24H29N3O6S and its molecular weight is 487.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Overview

N-(4-methoxybenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide, identified by CAS number 898453-39-9, is a complex organic compound with significant potential in pharmaceutical applications. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24_{24}H29_{29}N3_3O6_6S, with a molecular weight of 487.6 g/mol. The structure incorporates various functional groups, including an acetamide and a tosyl group, which contribute to its biological properties.

PropertyValue
CAS Number 898453-39-9
Molecular Formula C24_{24}H29_{29}N3_3O6_6S
Molecular Weight 487.6 g/mol

Synthesis

The synthesis of this compound involves multi-step organic reactions that create the spirocyclic structure integral to its activity. The process typically includes the formation of the tosylamide followed by cyclization reactions to yield the final product.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit promising anticancer activity. For instance, studies on spirocyclic compounds have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

In vitro studies have shown that derivatives of this compound can exhibit cytotoxic effects against several cancer cell lines. For example:

CompoundCell Line TestedIC50 (µg/mL)
N-(4-methoxybenzyl)-2-oxo...CCRF-CEM leukemia cells>20
Analog AMCF7 breast cancer cells15
Analog BHeLa cervical cancer cells10

These results suggest that while the specific compound may not show strong activity alone, structural modifications could enhance its efficacy.

Antimicrobial Activity

Preliminary studies have also evaluated the antimicrobial properties of related compounds. The presence of the tosyl group is believed to enhance lipophilicity, potentially improving membrane permeability and leading to increased antimicrobial activity.

Case Studies

  • Study on Spirocyclic Derivatives : A study published in RSC Advances investigated a series of spirocyclic compounds similar to N-(4-methoxybenzyl)-2-oxo... for their antimicrobial properties. The results indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential for further development as antimicrobial agents .
  • Anticancer Activity Assessment : In another study focusing on spirocyclic analogs, compounds were tested against various cancer cell lines including CCRF-CEM and MCF7. While some derivatives showed promising IC50 values below 20 µg/mL, others were less effective, highlighting the need for further optimization .

Eigenschaften

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O6S/c1-18-3-9-21(10-4-18)34(30,31)27-15-16-33-24(27)11-13-26(14-12-24)23(29)22(28)25-17-19-5-7-20(32-2)8-6-19/h3-10H,11-17H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWGIJGITPPKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.